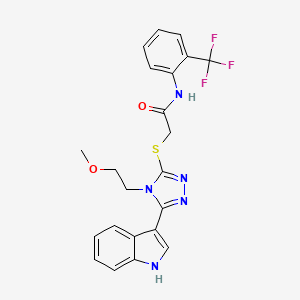

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic compound characterized by its unique triazole and indole moieties

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves multiple steps. The process typically starts with the preparation of the intermediate compounds: 5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole and 2-(trifluoromethyl)phenyl)acetamide. These intermediates are then subjected to thiolation reactions under controlled conditions, often involving thiol reagents and catalysts.

Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up using batch or continuous flow reactors. The processes are optimized for yield and purity, incorporating stringent quality control measures. Solvents like dimethyl sulfoxide or acetonitrile are commonly used, with purification achieved through recrystallization or chromatographic techniques.

化学反应分析

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group participates in nucleophilic substitution reactions under basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts or extended thioethers.

-

Arylation : Couples with aryl halides via transition-metal catalysis (e.g., Cu or Pd) to generate diaryl sulfides.

Conditions :

-

Solvent: DMF or THF

-

Base: K₂CO₃ or Et₃N

-

Temperature: 60–80°C

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation with CH₃I | CH₃I, K₂CO₃, DMF | Methylated thioether derivative | 75–80 | , |

| Arylation with C₆H₅Br | CuI, Et₃N, THF | Phenyl-substituted sulfide | 65–70 |

Oxidation of the Thioether Linkage

The thioether group oxidizes to sulfoxides or sulfones under controlled conditions:

-

Sulfoxide Formation : Using H₂O₂ in acetic acid at 0–25°C.

-

Sulfone Formation : Requires stronger oxidants like mCPBA (meta-chloroperbenzoic acid).

Impact : Oxidation modifies electronic properties, enhancing hydrogen-bonding capacity for biological targeting .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis in acidic or basic media:

-

Acidic Hydrolysis : Yields carboxylic acid and 2-(trifluoromethyl)aniline.

-

Basic Hydrolysis : Forms carboxylate salts under alkaline conditions.

Conditions :

-

Acid: HCl (6M), reflux

-

Base: NaOH (2M), 60°C

| Medium | Reagents | Product | Application |

|---|---|---|---|

| Acidic | HCl, H₂O, Δ | Carboxylic acid derivative | Precursor for further acylation |

| Basic | NaOH, EtOH | Sodium carboxylate | Water-soluble analog |

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole core participates in cycloaddition reactions, such as:

-

Huisgen Cycloaddition : With azides under Cu(I) catalysis to form 1,2,3-triazole conjugates .

-

Electrophilic Aromatic Substitution : Bromination or nitration at the triazole’s C-5 position.

Example :

textCu(I)-catalyzed reaction with benzyl azide yields a triazole-linked hybrid compound (IC₅₀ = 0.31 μM against MCF-7 cells)[6].

Functionalization of the Indole Ring

The indole moiety undergoes electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-5.

-

Sulfonation : SO₃ in H₂SO₄ adds sulfonic acid groups.

Biological Relevance : Modifications here alter binding affinity to serotonin receptors .

Reactivity of the Trifluoromethyl Group

The -CF₃ group is chemically inert but influences:

-

Electron-Withdrawing Effects : Enhances stability of adjacent functional groups.

-

Hydrophobic Interactions : Critical for membrane permeability in drug design.

Stability Under Environmental Conditions

-

Thermal Stability : Decomposes above 250°C.

-

Photostability : Degrades under UV light (λ = 254 nm) within 48 hours.

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| 70°C, 14 days | 15 | Hydrolyzed acetamide |

| UV exposure, 48 hrs | 40 | Oxidized triazole and indole |

Key Research Findings

科学研究应用

Structural Characteristics

The compound features several notable structural components:

- Indole Moiety : Known for its interactions with serotonin receptors and various biological activities.

- Triazole Ring : Recognized for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.

- Thioether Linkage : Enhances the stability and bioactivity of the compound.

- Acetamide Group : Contributes to the overall pharmacological profile.

Research indicates that compounds with similar structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds featuring indole and triazole moieties:

- In vitro studies have shown that related compounds exhibit effective antiproliferative activities against various cancer cell lines such as HeLa and MCF-7. For instance, one study reported an IC50 value of 0.34μM against MCF-7 cells for a structurally similar compound .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity against a range of pathogens:

- It has been tested against ESKAPE pathogens (a group known for antibiotic resistance) and demonstrated variable potency patterns. The presence of the triazole ring is particularly relevant as it has been associated with enhanced antibacterial effects.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity and potential therapeutic applications of this compound:

作用机制

The compound exerts its effects through interactions with molecular targets, primarily enzymes and receptors. The indole and triazole moieties contribute to binding affinity and specificity, influencing biological pathways such as enzyme inhibition. The mechanism often involves competitive inhibition or allosteric modulation, depending on the target.

相似化合物的比较

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to its combined triazole and indole structure. Similar compounds include:

1H-Indole-3-carboxamide derivatives: : Notable for their bioactivity.

1,2,4-Triazole derivatives: : Widely studied for their pharmacological properties.

Trifluoromethyl-phenyl compounds: : Known for their stability and bioavailability.

These similar compounds share some functional similarities but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound.

生物活性

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its structure integrates an indole moiety, a triazole ring, and a trifluoromethyl-substituted phenyl group, which may enhance its therapeutic applications in oncology and infectious diseases.

Structural Characteristics

The molecular formula of the compound is C21H19F3N5O2S, with a molecular weight of approximately 443.47 g/mol. The unique arrangement of functional groups within the molecule contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole ring is known for its ability to interact with serotonin receptors, while the triazole moiety can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit significant biological activities:

- Anticancer Activity :

- In vitro studies have shown that compounds containing indole and triazole structures can induce apoptosis in cancer cells. For instance, related triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range .

- Antimicrobial Properties :

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the phenyl substitution can significantly affect biological activity. For example:

- Variations in the phenyl group (e.g., substituents such as trifluoromethyl or methoxy groups) can enhance or reduce the compound's efficacy against targeted biological pathways.

属性

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N5O2S/c1-32-11-10-30-20(15-12-26-17-8-4-2-6-14(15)17)28-29-21(30)33-13-19(31)27-18-9-5-3-7-16(18)22(23,24)25/h2-9,12,26H,10-11,13H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNQDXLQVLXYNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。